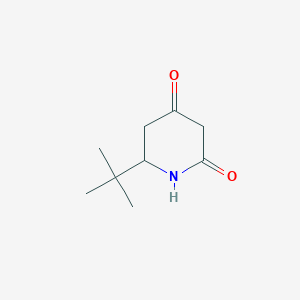

6-Tert-butylpiperidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Tert-butylpiperidine-2,4-dione is a chemical compound with the CAS Number: 2137581-82-7 . It has a molecular weight of 169.22 and is typically stored at a temperature of 4 degrees Celsius . The compound is usually in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-(tert-butyl)piperidine-2,4-dione . The InChI code is 1S/C9H15NO2/c1-9(2,3)7-4-6(11)5-8(12)10-7/h7H,4-5H2,1-3H3,(H,10,12) .Applications De Recherche Scientifique

Synthetic Pathways and Building Blocks

6-Tert-butylpiperidine-2,4-dione has been identified as a key intermediate in the synthesis of various complex molecules. Leflemme et al. (2001) described the synthesis of novel 6-arylpiperidine-2,4-diones starting from β-aryl-β-aminoacids, highlighting its utility in heterocyclic chemistry. The process involved chain extension into δ-aryl-δ-amino-β-ketoacids and acylation with Meldrum's acid, indicating the compound's role as a crucial building block (Leflemme, Dallemagne, & Rault, 2001).

Reactivity and Derivative Formation

Research by Mosslemin et al. (2004) explored the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-aryl-butane-2,4-diones, resulting in fluorinated aminoketenimines. These intermediates underwent further reactions to produce new trifluoromethylated furan derivatives, showcasing the compound's reactivity and its potential in synthesizing fluorinated structures (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Bioactive Compound Synthesis

Maftei et al. (2013) focused on synthesizing natural product analogs containing a 1,2,4-oxadiazole ring, starting from tert-butylamidoxime. This research underscores the potential of this compound derivatives in creating bioactive compounds, particularly in the field of antitumor agents (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Polymerization and Material Synthesis

Zhang et al. (2021) reported on Schiff-base compounds derived from anilines bearing methoxy substituents, used in the synthesis of alkylaluminum and zinc complexes. These complexes were active in the ring-opening polymerization (ROP) of ε-caprolactone, suggesting potential applications in polymer science (Zhang, Chen, Chicoma, Goins, Prior, Nile, & Redshaw, 2021).

Analytical and Industrial Applications

Oxidation and Industrial Applications

El-Assaad et al. (2020) demonstrated a single-step metal-free green oxidation method using 2,7-di-tert-butylpyrene, yielding key building blocks for optoelectronic applications. This method emphasized the importance of sterically driven reactions and potential environmental benefits in industrial applications (El-Assaad, Parida, Cesario, & McGrath, 2020).

Environmental Impact and Transformation

Wang et al. (2019) discussed the distribution, transformation, and toxicity evaluation of 2,6-Di-tert-butyl-hydroxytotulene (BHT) in aquatic environments. This study provided insights into the environmental impact and transformation mechanisms of related compounds, which can aid in risk assessment and designing experimental and industrial applications (Wang, He, Lv, Liu, Liu, Ma, & Sun, 2019).

Safety and Hazards

Propriétés

IUPAC Name |

6-tert-butylpiperidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-9(2,3)7-4-6(11)5-8(12)10-7/h7H,4-5H2,1-3H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVUNBCFIDXTIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CC(=O)CC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2469289.png)

![1'-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2469291.png)

![N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2469294.png)

![(2Z)-8-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methoxybenzylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2469296.png)

![2-Ethyl-5-((3-fluorophenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2469299.png)

![8-(4-Chlorophenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2469302.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469305.png)

![(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2469308.png)